molecular formula C18H17NO5S2 B2450050 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034491-20-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2450050
CAS No.: 2034491-20-6
M. Wt: 391.46
InChI Key: UMPVXYHXVYKWHH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel hybrid compound designed for advanced medicinal chemistry and antifungal research. Its molecular architecture strategically incorporates three privileged substructures known for their biological relevance: a 2,3-dihydrobenzofuran core, a sulfonamide group, and a thiophene-furan hybrid moiety. The 2,3-dihydrobenzofuran scaffold is a common intermediate in organic synthesis and is found in compounds with diverse biological activities . The sulfonamide functional group is a cornerstone in medicinal chemistry, contributing to the efficacy of numerous therapeutic agents. Furthermore, the integration of thiophene and furan heterocycles is a recognized strategy in agrochemical and pharmaceutical development; thiophene derivatives have demonstrated significant antifungal potential , and furan rings are frequently explored in the synthesis of new bioactive molecules . This combination of features makes this chemical entity a compelling candidate for researchers investigating new modes of action against fungal pathogens or exploring structure-activity relationships in heterocyclic compounds. Its primary research value lies in its potential as a lead structure for the development of new antifungal agents or as a chemical probe for studying biological pathways.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-15(18-4-3-17(24-18)13-6-8-25-11-13)10-19-26(21,22)14-1-2-16-12(9-14)5-7-23-16/h1-4,6,8-9,11,15,19-20H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPVXYHXVYKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, a thiophene ring, and a sulfonamide functional group. Its molecular formula is C15H15N1O4SC_{15}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅N₁O₄S
Molecular Weight303.35 g/mol
CAS Number2034343-86-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as thiophene and furan derivatives. The synthetic pathway often incorporates protective group strategies to facilitate the introduction of the sulfonamide moiety while maintaining the integrity of the benzofuran structure .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. Studies have reported that such compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to cell death .

Antitumor Activity

The antitumor potential of this compound has been evaluated in vitro. It has demonstrated promising antiproliferative effects against multiple cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in 2D culture systems .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Assay Type
A549 (Lung)8.782D
HCC827 (Lung)16.003D
MCF7 (Breast)12.342D

These results indicate that while the compound shows higher activity in two-dimensional cultures, it still retains moderate efficacy in three-dimensional assays, suggesting its potential for further development as an anticancer agent .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate signaling pathways related to cell growth and apoptosis. The sulfonamide group is thought to play a critical role in binding to target proteins, influencing their activity and leading to therapeutic effects .

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential for development as an antibacterial agent .
  • Antitumor Efficacy in Preclinical Models : In a preclinical model testing the effectiveness of this compound against human lung cancer cells, it was observed that treatment led to reduced tumor growth rates compared to control groups. The study reported enhanced apoptosis markers in treated cells, confirming its role as a potential anticancer drug candidate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings often exhibit antimicrobial properties . Preliminary studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these activities is reported to be in the range of 10–31 µg/ml for similar compounds .

Anticancer Potential

This compound has been investigated for its anticancer activity . Studies suggest that it may inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). The mechanism appears to involve interaction with DNA, leading to apoptosis in cancer cells . Notably, related oxalamide compounds have shown significant cytotoxic effects compared to standard chemotherapeutics like carboplatin, indicating a promising avenue for further research in cancer therapy.

Drug Development

The unique structure of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide makes it a valuable candidate for drug development. Its potential therapeutic effects are being explored for various conditions, including inflammatory diseases and infections. The compound's ability to modulate enzyme activity suggests its use as a lead compound for developing new therapeutic agents .

Anticancer Studies

A study evaluated the anticancer activity of related oxalamide compounds against several cancer cell lines. Results indicated that these compounds exhibited significant cytotoxic effects compared to standard chemotherapeutics like carboplatin, suggesting a promising avenue for further research in cancer therapy .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds, demonstrating that they possess stronger activity than their corresponding ligands. This supports the hypothesis that structural modifications can enhance biological activity .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

  • 2,3-Dihydrobenzofuran-5-sulfonamide core
  • 2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl side chain

Key disconnections involve:

  • Sulfonamide formation at C5 of dihydrobenzofuran.
  • Epoxide ring-opening or nucleophilic substitution to install the hydroxyethyl-heteroaromatic side chain.

Synthesis of 2,3-Dihydrobenzofuran-5-Sulfonamide

Regioselective Sulfonation of Dihydrobenzofuran

The sulfonation of dihydrobenzofuran at C5 is achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). Adapted from enantioselective sulfonamide syntheses, the reaction proceeds under anhydrous conditions at 0–5°C to minimize polysubstitution.

Procedure :

  • Dihydrobenzofuran (1 ) is dissolved in dichloromethane (DCM) and cooled to 0°C.
  • Chlorosulfonic acid (1.1 eq) is added dropwise over 30 minutes.
  • The mixture is stirred at 0°C for 2 hours, then warmed to room temperature (RT) for 12 hours.
  • Quenching with ice water yields 2,3-dihydrobenzofuran-5-sulfonic acid (2 ), isolated via filtration.

Conversion to Sulfonyl Chloride

Sulfonic acid 2 is treated with thionyl chloride (SOCl₂) under reflux to form 2,3-dihydrobenzofuran-5-sulfonyl chloride (3 ):

  • SOCl₂ (3 eq) is added to 2 in DCM.
  • The reaction is refluxed at 60°C for 4 hours, followed by solvent evaporation.

Amidation to Sulfonamide

The sulfonyl chloride 3 is reacted with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at -15°C:

  • 3 is dissolved in THF and cooled to -15°C.
  • NH₃ (28% aq., 2 eq) is added slowly, maintaining temperature <0°C.
  • Stirring at 0°C for 1 hour followed by acidification (H₂SO₄, pH 3–5) yields 2,3-dihydrobenzofuran-5-sulfonamide (4 ).

Key Data :

  • Yield : 72–85%
  • Characterization : ¹H NMR (DMSO-d₆) δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 2H, NH₂), 6.88 (d, J = 8.4 Hz, 1H, ArH), 4.63 (t, J = 8.8 Hz, 2H, OCH₂), 3.20 (t, J = 8.8 Hz, 2H, CH₂).

Synthesis of 2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethyl Side Chain

Construction of 5-(Thiophen-3-yl)Furan-2-yl Motif

The furan-thiophene biaryl system is assembled via Sonogashira coupling or radical cyclization :

Sonogashira Coupling
  • 5-Ethynylfuran-2-carbaldehyde (5 ) is prepared from 5-bromofuran-2-carbaldehyde via Pd-catalyzed coupling with trimethylsilylacetylene, followed by deprotection.
  • 5-Ethynylfuran-2-carbaldehyde reacts with 3-iodothiophene under Pd(PPh₃)₄/CuI catalysis to form 5-(thiophen-3-yl)furan-2-carbaldehyde (6 ).

Conditions :

  • Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, RT, 12 hours.
  • Yield : 68%.
Radical Cyclization

An alternative approach employs alkyne and sulfur sources:

  • 1-(Furan-2-yl)prop-2-yn-1-ol (7 ) reacts with Na₂S₂O₃ and I₂ in N-methylpyrrolidone (NMP) at 140°C.
  • Radical-mediated cyclization forms 5-(thiophen-3-yl)furan-2-yl methanol (8 ).

Optimized Conditions :

  • Na₂S₂O₃ (1.5 eq), I₂ (0.5 eq), NMP, 140°C, 8 hours.
  • Yield : 81%.

Introduction of Hydroxyethyl Group

The aldehyde 6 or alcohol 8 is converted to a hydroxyethyl moiety via Grignard addition or epoxidation :

Grignard Addition to Aldehyde
  • 6 is treated with methylmagnesium bromide (MeMgBr, 2 eq) in THF at 0°C.
  • Quenching with NH₄Cl yields 2-(5-(thiophen-3-yl)furan-2-yl)propan-2-ol (9 ).

Yield : 74%.

Epoxidation of Allylic Alcohol
  • 8 is oxidized to 2-(5-(thiophen-3-yl)furan-2-yl)oxirane (10 ) using m-chloroperbenzoic acid (mCPBA).
  • 10 is subjected to acid-catalyzed ring-opening with water to form 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethanol (11 ).

Conditions :

  • mCPBA (1.2 eq), DCM, RT, 6 hours.
  • Yield : 65%.

Coupling of Sulfonamide and Hydroxyethyl-Heteroaromatic Fragments

Nucleophilic Substitution

The sulfonamide 4 reacts with a bromoethyl intermediate 12 (derived from 11 ) under basic conditions:

  • 11 is treated with PBr₃ in DCM to form 2-bromo-2-(5-(thiophen-3-yl)furan-2-yl)ethanol (12 ).
  • 4 and 12 are combined in dimethylformamide (DMF) with K₂CO₃ at 60°C for 8 hours.

Yield : 58%.

Epoxide Ring-Opening

The sulfonamide 4 acts as a nucleophile toward epoxide 10 :

  • 4 and 10 are refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA).
  • The reaction proceeds via SN2 mechanism, yielding the target compound.

Optimized Conditions :

  • Ethanol, PTSA (5 mol%), 80°C, 12 hours.
  • Yield : 72%.

Analytical Validation and Spectral Data

Characterization of Target Compound

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 5.2 Hz, 1H, Thiophene-H), 7.32 (s, 1H, Thiophene-H), 7.08 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 3.6 Hz, 1H, Furan-H), 6.52 (d, J = 3.6 Hz, 1H, Furan-H), 4.68 (t, J = 8.8 Hz, 2H, OCH₂), 4.12 (m, 1H, CHOH), 3.95 (m, 2H, NCH₂), 3.25 (t, J = 8.8 Hz, 2H, CH₂), 2.85 (br s, 1H, OH).
  • LCMS : m/z 447.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Nucleophilic Substitution Bromoethyl coupling 58% Straightforward purification Low yield due to steric hindrance
Epoxide Ring-Opening Sulfonamide-epoxide reaction 72% Higher yield, fewer byproducts Requires epoxide synthesis

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step reactions, including:

  • Step 1 : Coupling of thiophene-furan heterocycles via Suzuki-Miyaura cross-coupling to form the core structure .
  • Step 2 : Sulfonamide bond formation using chlorosulfonation followed by nucleophilic substitution with an amine-containing side chain .
  • Key Conditions :
  • Temperature: 60–80°C for cross-coupling reactions.
  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for sulfonamide formation.
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
    • Purity Control : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) achieve >95% purity .

Q. How is the molecular structure confirmed post-synthesis, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm for thiophene/furan) and sulfonamide NH (δ 3.1–3.5 ppm) .
    • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using a C18 column and acetonitrile/water gradient .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 375.5) .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors due to the compound's heterocyclic motifs .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications :
Position Modification Effect on Activity
Thiophene C3Chlorine substitution↑ Enzymatic inhibition (IC₅₀ reduced by 40%)
Furan OMethylation↓ Solubility but ↑ membrane permeability
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .

Q. How to resolve contradictory data on biological activity across assays?

  • Assay-Specific Variables :
  • pH-dependent sulfonamide ionization affects enzyme inhibition (e.g., carbonic anhydrase activity peaks at pH 7.4) .
  • Serum protein binding in cell-based assays may reduce free compound concentration .
    • Structural Analog Comparison :
  • Fluorine vs. chlorine substitutions on thiophene alter electron-withdrawing effects, leading to divergent receptor affinities .

Q. What strategies validate the compound’s mechanism of action in vivo?

  • Mutagenesis Studies : Knockout models (e.g., CRISPR-Cas9) of suspected targets (e.g., COX-2) to assess phenotypic rescue .
  • Metabolic Profiling : LC-MS/MS tracks sulfonamide stability and metabolite formation in liver microsomes .
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., prostaglandin E₂ for COX inhibition) in plasma/tissue .

Q. How do solvent polarity and formulation impact the compound’s stability in long-term studies?

  • Degradation Pathways : Hydrolysis of the sulfonamide bond in aqueous buffers (t₁/₂ = 48 hrs at pH 7.4) .
  • Stabilization Methods :
  • Lyophilization with cyclodextrins improves shelf life.
  • Nanoemulsion formulations (e.g., PEG-PLGA) enhance bioavailability in pharmacokinetic studies .

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